1-Azido-3-chloro-2-methylbenzene
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Overview
Description
1-Azido-3-chloro-2-methylbenzene is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a chlorine atom, and a methyl group
Preparation Methods
The synthesis of 1-Azido-3-chloro-2-methylbenzene typically involves the following steps:
Chemical Reactions Analysis
1-Azido-3-chloro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-3-chloro-2-methylbenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-3-chloro-2-methylbenzene primarily involves its reactivity as an azide. The azido group is highly reactive and can participate in various chemical transformations. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which are important in medicinal chemistry and materials science .
Comparison with Similar Compounds
1-Azido-3-chloro-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-2-chlorobenzene: Similar structure but lacks the methyl group.
1-Azido-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring.
1-Azido-3-methylbenzene: Lacks the chlorine atom.
The presence of both the chlorine and methyl groups in this compound makes it unique and influences its reactivity and applications .
Properties
IUPAC Name |
1-azido-3-chloro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSEUYQIWNNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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